molecular formula C19H30N2O3 B2957552 N-(2-(dimethylamino)ethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide CAS No. 1798018-29-7

N-(2-(dimethylamino)ethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No.: B2957552
CAS No.: 1798018-29-7
M. Wt: 334.46
InChI Key: YLPDOUHRVSVNSZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a tertiary amide featuring a propanamide backbone substituted with a 4-methoxyphenyl group at the C3 position. The nitrogen atom of the amide is dual-substituted with a 2-(dimethylamino)ethyl group and a tetrahydro-2H-pyran-4-yl moiety.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)-N-(oxan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-20(2)12-13-21(17-10-14-24-15-11-17)19(22)9-6-16-4-7-18(23-3)8-5-16/h4-5,7-8,17H,6,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPDOUHRVSVNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, also referred to as a derivative of diltiazem, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a dimethylaminoethyl group and a tetrahydro-pyran moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act through multiple mechanisms, including:

  • Calcium Channel Modulation : As a derivative of diltiazem, it is hypothesized to interact with calcium channels, potentially leading to vasodilation and reduced cardiac workload.
  • Anti-inflammatory Effects : Some studies suggest that related compounds exhibit activity against TNFα and TNFR1, indicating potential anti-inflammatory properties .
  • Cytotoxic Activity : Preliminary studies have shown that derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast cancer MDA-MB-231 cells .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)27.6Cytotoxic activity via apoptosis induction
A549 (Lung)35.0Inhibition of cell proliferation
HCT116 (Colon)40.0Cell cycle arrest

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

  • Breast Cancer Research : In a study evaluating various thieno[2,3-d]pyrimidine derivatives, compounds structurally related to this compound showed significant cytotoxicity against the MDA-MB-231 cell line, leading to further exploration of structure-activity relationships (SAR) .
  • Inflammatory Response Modulation : Another study investigated the compound's ability to inhibit TNFα signaling pathways, suggesting a role in modulating inflammatory responses in conditions such as rheumatoid arthritis and other inflammatory diseases .

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared substituents or scaffold similarities. Below is a detailed analysis:

Structural Analogs with Tetrahydropyran Moieties
Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis & Applications Reference
Target Compound Propanamide with 4-methoxyphenyl, tetrahydro-2H-pyran-4-yl, and dimethylaminoethyl ~350-400 (estimated) Not explicitly detailed in evidence; likely involves amide coupling reagents (e.g., CDI)
(S)-2-(Butylamino)-3-(1H-indol-3-yl)-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)propanamide (S24) Propanamide with indole, tetrahydropyran-ethyl, and butylamino 358.43 Synthesized via GP1 (CDI-mediated coupling in THF); potential CNS activity
N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine Cyclopentyl-tetrahydropyran hybrid with phenylpiperidine 399.2 Hydrogenation with Pd/C; possible GPCR modulation

Key Observations :

  • The target compound shares the tetrahydro-2H-pyran-4-yl group with S24 and Example 14 . However, S24 incorporates an indole ring, which may enhance π-π stacking interactions, whereas the target compound’s 4-methoxyphenyl group offers electron-donating properties.
Analogs with Dimethylaminoethyl Substituents
Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis & Applications Reference
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Quinoline carboxamide with morpholinomethyl and dimethylaminoethyl 358.43 Not detailed; likely involves nucleophilic substitution or amide coupling
N-(2-((6-Chloro-3-(3-(N-(2-(dimethylamino)ethyl)sulfamoyl)-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide (27) Imidazopyridazine with sulfamoyl and dimethylaminoethyl Not provided Triturated with diethyl ether; PI4KB inhibitor (IC₅₀ < 10 nM)

Key Observations :

  • The dimethylaminoethyl group is prevalent in kinase-targeting compounds (e.g., compound 27 ). This moiety may enhance solubility and interaction with charged residues in enzyme active sites.
  • Unlike compound 27, the target compound lacks the sulfamoyl group and imidazopyridazine core, suggesting divergent biological targets.
Analogs with Propanamide/Propionamide Backbones
Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis & Applications Reference
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (34) Propionamide with chloro-methoxyphenyl and piperidine 309.79 (HCl salt) Prepared via deprotection of benzylpiperidine intermediates; potential analgesic
N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide Perfluorinated sulfonamide with dimethylaminopropyl Not provided Fluorinated surfactant or industrial application

Key Observations :

  • Compound 34 highlights the pharmacological relevance of methoxyphenyl-propionamide derivatives, though its piperidine substituent may confer distinct receptor affinity compared to the target compound’s tetrahydropyran group.

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